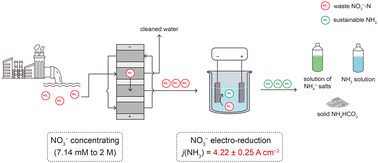Sustainable waste-nitrogen upcycling enabled by low-concentration nitrate electrodialysis and high-performance ammonia electrosynthesis†
EES Catalysis Pub Date: 2023-03-30 DOI: 10.1039/D3EY00058C
Abstract
Reactive nitrogen (Nr) is an essential nutrient to life on earth, but its mismanagement in waste has emerged as a major problem in water pollution to our ecosystems, causing severe eutrophication and health concerns. Sustainably recovering Nr [such as nitrate (NO3−)–N] and converting it into ammonia (NH3) could mitigate the environmental impacts of Nr, while reducing the NH3 demand from the carbon-intensive Haber–Bosch process. In this work, high-performance NO3−-to-NH3 conversion was achieved in a scalable, versatile, and cost-effective membrane-free alkaline electrolyzer (MFAEL): a remarkable NH3 partial current density of 4.22 ± 0.25 A cm−2 with a faradaic efficiency of 84.5 ± 4.9%. The unique configuration of MFAEL allows for the continuous production of pure NH3-based chemicals (NH3 solution and solid NH4HCO3) without the need for additional separation procedures. A comprehensive techno-economic analysis (TEA) revealed the economic competitiveness of upcycling waste N from dilute sources by combining NO3− reduction in MFAEL and a low-energy cost electrodialysis process for efficient NO3− concentration. In addition, pairing NO3− reduction with the oxidation of organic Nr compounds in MFAEL enables the convergent transformation of N–O and C–N bonds into NH3 as the sole N-containing product. Such an electricity-driven process offers an economically viable solution to the growing trend of regional and seasonal Nr buildup and increasing demand for sustainable NH3 with a reduced carbon footprint.


Recommended Literature
- [1] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [2] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [3] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [4] Unexpectedly large binding constants of azulenes with fullerenes†
- [5] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†
- [6] Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†
- [7] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†
- [8] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [9] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling
- [10] One-dimensional organization of free radicals viahalogen bonding†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 1303-88-4
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
CAS no.: 151055-86-6









